4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine
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Overview
Description
4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-trifluoromethylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-trifluoromethylbenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination at the 4-position using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Scientific Research Applications
4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine exerts its effects is often related to its ability to interact with specific molecular targets:
Comparison with Similar Compounds
- 4-Chloro-2-methyl-6-(2-trifluoromethylphenyl)pyrimidine .
- 4-Chloro-6-(2-trifluoromethylphenyl)-2-cyclopropylpyrimidine .
Comparison:
- Uniqueness: 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
- Similarities: Similar compounds share the pyrimidine core and trifluoromethylphenyl group but differ in other substituents, affecting their reactivity and applications .
Properties
Molecular Formula |
C11H6ClF3N2 |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
4-chloro-6-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-3-1-2-4-8(7)11(13,14)15/h1-6H |
InChI Key |
KEVXKDQPZCFUDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)C(F)(F)F |
Origin of Product |
United States |
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